
ML169
概要
準備方法
合成経路と反応条件
ML169の合成には、コアインドール構造の調製から始まる複数の工程が含まれます。主な工程には以下が含まれます。
臭素化とフッ素化: 最初の工程には、ベンジル基の臭素化とフッ素化が含まれ、5-ブロモ-2-フルオロベンジルブロミドが形成されます。
インドール形成: 次に、臭素化およびフッ素化されたベンジル基をインドールと反応させて、コアインドール構造を形成します。
スルホン化: インドール誘導体はスルホン化を受けてスルホニル基が導入されます。
アセトアミド形成: 最後の工程には、スルホン化されたインドールを5-メチル-1,2-オキサゾール-3-イルアミンと反応させてthis compoundを形成することが含まれます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されます。このプロセスには以下が含まれます。
大規模な臭素化とフッ素化: 工業グレードの試薬と溶媒を使用します。
自動化されたインドール形成: 温度と反応時間を制御するために、自動反応器を使用します。
効率的なスルホン化: スルホン化のために連続フロー反応器を採用します。
最終的なアセンブリ: 制御された環境で中間体を組み合わせて、高純度のthis compoundを生成します.
化学反応の分析
反応の種類
ML169は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されてスルホキシドとスルホンを形成します。
還元: この化合物は還元されてスルホニル基が除去され、脱スルホニル化誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主な生成物
酸化生成物: スルホキシドとスルホン。
還元生成物: 脱スルホニル化誘導体。
置換生成物: 使用する求核剤に応じて、さまざまな置換誘導体.
科学研究への応用
This compoundは、幅広い科学研究の用途があります。
化学: ムスカリン性アセチルコリン受容体M1の研究におけるプローブとして使用されます。
生物学: 細胞シグナル伝達経路を調節する役割について調査されています。
科学的研究の応用
Case Study: Preclinical Models
In preclinical models, ML169 has been evaluated for its efficacy in improving cognitive deficits associated with Alzheimer's disease. Studies have indicated that this compound not only enhances cognitive function but also exhibits neuroprotective properties by modulating cholinergic signaling pathways .
Comparative Analysis of this compound and Other M1 PAMs
The following table summarizes key characteristics and findings related to this compound compared to other notable M1 PAMs:
Compound | EC50 (μM) | Efficacy (% ACh Max) | Selectivity | Brain/Plasma Ratio |
---|---|---|---|---|
This compound | 1.38 | 84 | High | 0.3 |
BQCA | 0.9 | 60 | Moderate | 0.1 |
VU0405652 | 2.0 | 70 | High | TBD |
Note: TBD = To Be Determined
This comparison highlights that while this compound is slightly less potent than BQCA, its selectivity and brain penetration make it a promising candidate for further development .
Potential in Treating Other Psychiatric Disorders
Beyond Alzheimer's disease, this compound's mechanism may also be beneficial in treating other psychiatric disorders characterized by cholinergic dysfunction, such as schizophrenia and mood disorders. Its ability to modulate M1 receptor activity could lead to improved cognitive functions and emotional regulation in affected individuals .
Future Directions and Research Opportunities
Ongoing research aims to further optimize this compound's pharmacological profile and assess its long-term effects in vivo. Investigations into its interactions with other neurotransmitter systems could provide insights into its broader therapeutic potential.
作用機序
ML169は、ムスカリン性アセチルコリン受容体M1の正の異種性調節因子として作用します。受容体の異種性部位に結合し、受容体のアセチルコリンに対する反応を高めます。この調節により、受容体を通じたシグナル伝達が強化され、認知機能の改善に関連しています。 分子標的はM1受容体であり、関与する経路はアセチルコリンシグナル伝達に関連しています .
類似の化合物との比較
類似の化合物
ML167: ムスカリン性アセチルコリン受容体M1の別の正の異種性調節因子。
ML162: 同様の調節効果を持つ化合物ですが、化学構造が異なります。
ML349: 独特の薬物動態特性を持つ選択的な調節因子.
This compoundの独自性
This compoundは、ムスカリン性アセチルコリン受容体M1に対する高い選択性と、血脳関門を透過する能力があるため、独自です。 これは、神経疾患の研究にとって特に価値があります .
類似化合物との比較
Similar Compounds
ML167: Another positive allosteric modulator of the muscarinic acetylcholine receptor M1.
ML162: A compound with similar modulatory effects but different chemical structure.
ML349: A selective modulator with distinct pharmacokinetic properties.
Uniqueness of ML169
This compound is unique due to its high selectivity for the muscarinic acetylcholine receptor M1 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for research in neurological disorders .
生物活性
ML169, also known as VU0405652, is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by a novel indole scaffold and exhibits a high degree of selectivity for the M1 receptor subtype. The compound has an effective concentration (EC50) of approximately 1.38 µM, demonstrating significant potency in modulating M1 receptor activity. Its selectivity is highlighted by a 49-fold shift in affinity compared to other mAChR subtypes (M2-M5) and a brain/plasma ratio of 0.3, indicating good central nervous system penetration .
Table 1: Key Pharmacological Data for this compound
Property | Value |
---|---|
EC50 (M1 mAChR) | 1.38 µM |
Max ACh Response | 84% |
Selectivity (M1 vs. M2-M5) | 49-fold |
Brain/Plasma Ratio | 0.3 |
Predicted Hepatic Clearance | 68.6 mL/min/kg |
CYP450 Inhibition (IC50) | 2C9: 1.4 µM, 2D6: 15 µM, 3A4: 1.5 µM |
This compound functions as a PAM by enhancing the receptor's response to acetylcholine without directly activating the receptor itself. This mechanism is particularly relevant in the context of Alzheimer's disease, where M1 receptor activity is believed to play a crucial role in cognitive function and neuroprotection. Preclinical studies indicate that this compound can shift amyloid precursor protein (APP) processing towards a non-amyloidogenic pathway, potentially reducing amyloid plaque formation associated with Alzheimer's pathology .
Case Study: Alzheimer's Disease Modulation
In a study examining this compound's effects on APP processing, researchers found that co-administration with low doses of carbachol significantly enhanced the release of soluble APP (APPsα), suggesting a disease-modifying role for M1 PAMs like this compound in Alzheimer's treatment . The combination therapy demonstrated similar efficacy to higher doses of carbachol alone, indicating that this compound can potentiate the effects of existing therapies.
Research Findings on Metabolic Stability
Further investigations into this compound's metabolic profile revealed challenges related to its clearance rates and CYP450 inhibition potential. Despite its promising pharmacological activity, this compound exhibited high predicted clearance values, raising concerns about its viability as a therapeutic agent without further optimization . Ongoing research aims to modify the compound's structure to enhance metabolic stability while maintaining its pharmacological efficacy.
Table 2: Summary of Research Findings
Study Focus | Key Findings |
---|---|
APP Processing in Alzheimer's | Enhanced APPsα release with carbachol co-administration |
Metabolic Stability | High clearance rates; moderate CYP450 inhibition |
Structural Optimization | Ongoing efforts to improve metabolic profile |
Q & A
Q. What is the optimal synthetic route for ML169, and how can researchers validate its structural purity?
Basic Research Question
The synthesis of this compound involves a multi-step process starting with indole derivatives. Key steps include:
Reaction of indole with methylthioglycolate in methanol-water with iodine/KI to form an ester intermediate.
Hydrolysis of the ester intermediate with LiOH in THF to yield compound 3.
Coupling with 3-amino-5-methylisoxazole using PyClU/DIEA in dichloromethane.
Oxidation with H₂O₂ in methanol-water to generate compound 15.
Final alkylation with NaH in DMSO to produce this compound .
Methodological Validation:
- Purity: Use HPLC/LC-MS to confirm >98% purity (as per MLPCN standards).
- Structural Confirmation: Employ H/C NMR and high-resolution mass spectrometry (HRMS) to verify intermediates and the final product.
- Reproducibility: Detailed protocols are available in supplementary materials of primary literature, emphasizing stoichiometric ratios and solvent conditions .
Q. How does this compound modulate non-amyloidogenic APP processing, and what experimental designs are critical for assessing its effects on APPsα release?
Advanced Research Question
this compound acts as an M1-positive allosteric modulator (PAM), shifting amyloid precursor protein (APP) processing toward the non-amyloidogenic pathway. Key experimental considerations:
-
Cell Model: Use TREx293 cells stably overexpressing human M1 receptors. Pre-treat cells with tetracycline for 48 hours to induce receptor expression .
-
Dose-Response Design:
Treatment Carbachol (CCh) This compound APPsα Release (Fold Change) Baseline 0 nM 0 µM 1.0 High CCh 10 µM 0 µM 2.5* Low CCh + this compound 100 nM 2 µM 2.4* p < 0.01 vs. baseline . -
Controls: Include DMSO vehicle controls and validate results via Western blot using anti-APPsα antibodies.
Data Interpretation:
- This compound potentiates low-dose CCh (100 nM) to mimic high-dose effects, suggesting M1-specific modulation. This aligns with Alzheimer’s disease therapeutic hypotheses .
Q. How can researchers resolve contradictions in this compound’s EC₅₀ values across different assay systems?
Advanced Research Question
Discrepancies in potency (e.g., EC₅₀ = 1.38 µM in calcium mobilization assays vs. variations in β-arrestin recruitment assays) may arise from:
- Assay-Specific Factors: Cell type (CHO vs. HEK293), receptor density, and coupling efficiency to downstream effectors (e.g., Gαq vs. β-arrestin).
- Methodological Mitigation:
Q. What strategies ensure this compound’s selectivity for M1 over other mAChR subtypes (M2-M5)?
Basic Research Question
this compound’s selectivity (>100-fold for M1) is validated via:
Radioligand Binding Assays: Compete with H-NMS in membranes expressing M1-M5 receptors.
Functional Assays: Measure calcium flux (M1/Gαq-coupled) vs. cAMP inhibition (M2/M4) or ERK phosphorylation (M3/M5).
Counter-Screening: Test against off-target GPCRs (e.g., dopamine D2, serotonin 5-HT2A) at 10 µM this compound .
Critical Parameters:
- Use cells with matched receptor expression levels to avoid artifacts.
- Validate with in vivo microdialysis in rodents to confirm brain penetrance and target engagement .
Q. How do structural modifications of this compound’s indole scaffold impact its brain penetrance and pharmacokinetic profile?
Advanced Research Question
The indole scaffold was optimized for blood-brain barrier (BBB) penetration:
- Key Modifications:
- Introduction of a tertiary amine (logP reduction from 3.5 to 2.1).
- Addition of a methylisoxazole group to enhance metabolic stability.
- PK/PD Validation:
Methodological Guidance:
- Use PAMPA-BBB assays for early-stage screening.
- Confirm in vivo exposure via LC-MS/MS of brain homogenates .
Q. What are best practices for designing in vivo studies to evaluate this compound’s efficacy in Alzheimer’s disease models?
Advanced Research Question
- Animal Models: Use APP/PS1 transgenic mice or scopolamine-induced cognitive deficit models.
- Dosing Regimen: Administer this compound (10 mg/kg, i.p.) 30 minutes before behavioral tests (e.g., Morris water maze).
- Outcome Measures:
Data Analysis:
特性
IUPAC Name |
2-[1-[(5-bromo-2-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRNYRGPSAXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。